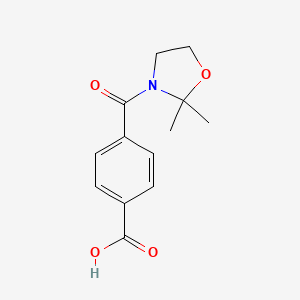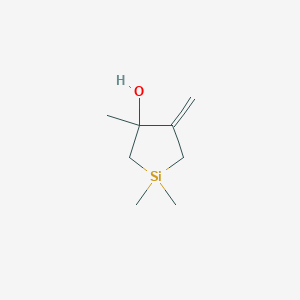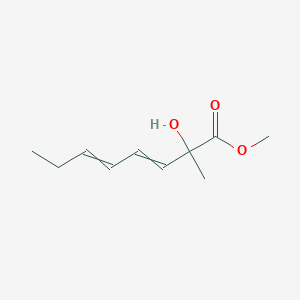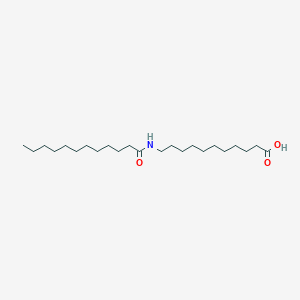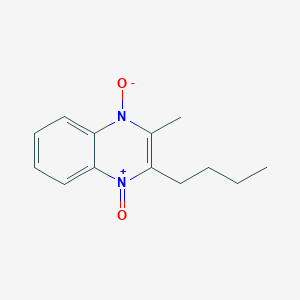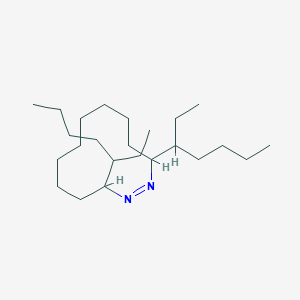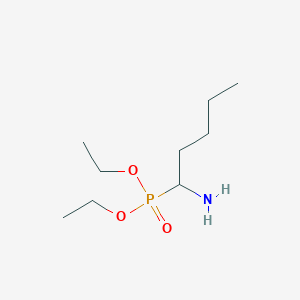
Phosphonic acid, (1-aminopentyl)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (1-aminopentyl)-, diethyl ester is an organic compound with the molecular formula C9H22NO3P It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by an aminopentyl group and two ethyl ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonic acid, (1-aminopentyl)-, diethyl ester can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate aminopentyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the diethyl phosphite acts as the nucleophile attacking the halide.
Industrial Production Methods
Industrial production of phosphonic acid derivatives often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in these processes include diethyl phosphite, aminopentyl halides, and bases such as sodium hydroxide or potassium carbonate.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (1-aminopentyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with additional oxygen atoms, while reduction may produce alcohols or other reduced forms.
Applications De Recherche Scientifique
Phosphonic acid, (1-aminopentyl)-, diethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of phosphonic acid, (1-aminopentyl)-, diethyl ester involves its interaction with specific molecular targets. The aminopentyl group can interact with enzymes or receptors, potentially inhibiting their activity. The ester groups may also play a role in the compound’s overall activity by affecting its solubility and stability.
Comparaison Avec Des Composés Similaires
Phosphonic acid, (1-aminopentyl)-, diethyl ester can be compared with other similar compounds such as:
- Phosphonic acid, (1-aminopentyl)-, dimethyl ester
- Phosphonic acid, (1-aminopentyl)-, dipropyl ester
- Phosphonic acid, (1-aminopentyl)-, dibutyl ester
These compounds share similar structures but differ in the length and type of ester groups. The unique properties of this compound, such as its specific ester groups, contribute to its distinct chemical and biological activities.
Propriétés
IUPAC Name |
1-diethoxyphosphorylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22NO3P/c1-4-7-8-9(10)14(11,12-5-2)13-6-3/h9H,4-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYBMPJEJRBOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(N)P(=O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462667 |
Source


|
| Record name | Phosphonic acid, (1-aminopentyl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77526-42-2 |
Source


|
| Record name | Phosphonic acid, (1-aminopentyl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
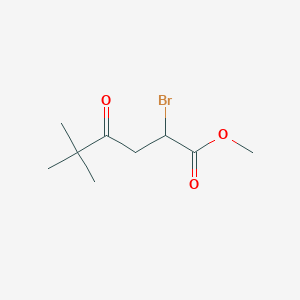
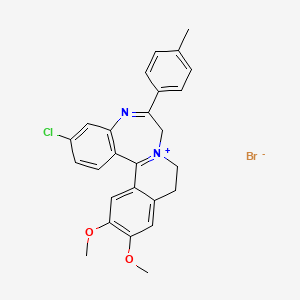


![4-[(Hexadecyloxy)methylidene]cyclohex-1-ene](/img/structure/B14433503.png)
